molecular formula C8H19O3P B1303801 Diethyl butylphosphonate CAS No. 2404-75-3

Diethyl butylphosphonate

Cat. No. B1303801
CAS RN: 2404-75-3
M. Wt: 194.21 g/mol
InChI Key: KEOJOAVYGLGAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl butylphosphonate is an organophosphorus compound with the molecular formula C8H19O3P . It has an average mass of 194.208 Da and a monoisotopic mass of 194.107178 Da . It is also known by other names such as Butylphosphonate de diéthyle, Diethyl-butylphosphonat, and Phosphonic acid, P-butyl-, diethyl ester .


Molecular Structure Analysis

This compound contains a total of 30 bonds, including 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 phosphonate .


Chemical Reactions Analysis

Phosphonates have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . They are involved in practically significant synthesis reactions, primarily the formation of phosphorus–carbon bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 245.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.3±3.0 kJ/mol and a flash point of 116.6±39.1 °C . The index of refraction is 1.415, and it has a molar refractivity of 49.5±0.3 cm3 .

Scientific Research Applications

Antimalarial Research

Diethyl butylphosphonate has been utilized in the synthesis of alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid (FR900098). These analogues demonstrated significant antimalarial potential both in vitro against Plasmodium falciparum and in vivo in the P. berghei mouse model, showing higher potency than reference compounds (Verbrugghen et al., 2010).

Organic Synthesis

In organic synthesis, this compound plays a role in the preparation of various compounds. For example, it is used in the synthesis of alkynes like (4-Methoxyphenyl)Ethyne. This demonstrates its utility in complex organic synthesis processes (Marinetti & Savignac, 2003).

Corrosion Inhibition

Research has explored the use of this compound derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds have shown high inhibition efficiency, making them useful for industrial applications like metal pickling processes. Their effectiveness is supported by both experimental and theoretical studies (Gupta et al., 2017).

Structural Chemistry

In structural chemistry, the geometry and bonding of this compound compounds have been studied. For instance, the structure of diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom, which is crucial in understanding its chemical reactivity and interactions (Sanders et al., 1996).

Safety and Hazards

Diethyl butylphosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after single exposure, with the respiratory system being a potential target .

Future Directions

Phosphonates, including Diethyl butylphosphonate, have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . They are expected to continue playing a significant role in modern organic chemistry, particularly in the development of potential drugs and agrochemicals .

Mechanism of Action

Target of Action

Diethyl butylphosphonate is an organophosphorus compound . It has been found to interact with Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . These targets play crucial roles in the metabolism of their respective organisms.

Mode of Action

It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in the metabolic processes of the organism.

Biochemical Pathways

Phosphonates are known to mimic phosphates and carboxylates of biological molecules, suggesting that they could potentially interfere with a wide range of biochemical pathways

Pharmacokinetics

It is known that phosphonates present enhanced resistance towards hydrolysis , which could potentially impact their bioavailability and pharmacokinetic properties.

Result of Action

Given its potential to inhibit metabolic enzymes, it could lead to changes in the metabolic processes of the organism, potentially affecting cell function and viability .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the aqueous solubility of similar compounds has been found to be temperature-dependent , suggesting that temperature could influence the action of this compound

Biochemical Analysis

Biochemical Properties

Diethyl butylphosphonate plays a significant role in biochemical reactions due to its ability to mimic phosphate esters and carboxylates. This compound interacts with various enzymes, proteins, and other biomolecules, often inhibiting metabolic enzymes by mimicking their natural substrates. For instance, this compound can inhibit enzymes involved in phosphate metabolism, thereby affecting the overall metabolic flux . The nature of these interactions is primarily based on the structural similarity of this compound to natural phosphate-containing compounds, allowing it to bind to enzyme active sites and interfere with their normal function.

Cellular Effects

This compound influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can disrupt normal cell function by inhibiting key enzymes involved in signal transduction pathways. This inhibition can lead to altered gene expression patterns and changes in cellular metabolism, ultimately affecting cell growth and proliferation . Additionally, this compound has been shown to induce apoptosis in certain cell types by triggering stress response pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, mimicking the natural substrates and preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to a cascade of effects, including the activation of stress response pathways and changes in gene expression . Furthermore, this compound can interact with transcription factors, altering their activity and leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interference with essential metabolic pathways . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, affecting the overall metabolic flux and levels of key metabolites . Additionally, this compound can influence the activity of cofactors involved in these pathways, further modulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties, including its hydrophobicity and affinity for binding proteins.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can exert its effects on cellular processes.

properties

IUPAC Name

1-diethoxyphosphorylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOJOAVYGLGAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378641
Record name Diethyl butylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2404-75-3
Record name Diethyl butylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl butylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl butylphosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl butylphosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl butylphosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl butylphosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl butylphosphonate

Q & A

Q1: How does Diethyl butylphosphonate interact with surfaces like alumina and silica?

A1: While the provided articles do not specifically investigate this compound, they explore the broader class of alkylphosphonic acids and their esters. [, ] These compounds interact with alumina and silica surfaces primarily through a condensation reaction. [, ] The phosphonic acid group (PO(OH)2) or its ester derivative (PO(OR)2, where R is an alkyl group) reacts with surface hydroxyl groups (–OH) present on alumina and silica. This reaction forms strong P-O-Al or P-O-Si bonds, leading to the grafting of the phosphonate molecule onto the surface.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.